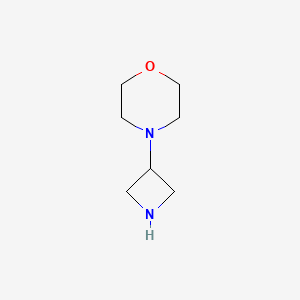

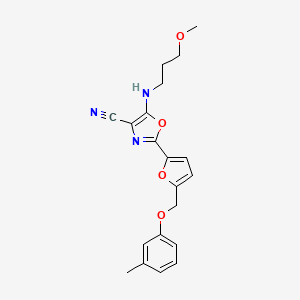

![molecular formula C11H19NO5 B2981290 (2S,3R)-1-[(叔丁氧羰基]-3-甲氧基吡咯烷-2-羧酸 CAS No. 1386457-97-1](/img/structure/B2981290.png)

(2S,3R)-1-[(叔丁氧羰基]-3-甲氧基吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl group . This group is known to have large applications in synthetic organic chemistry .

Synthesis Analysis

The synthesis of compounds with a tert-butoxycarbonyl group, such as “(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid”, can be achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .Molecular Structure Analysis

The tert-butoxycarbonyl group in the compound has a molecular formula of C5H9O2 . It is a protecting group that is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .Chemical Reactions Analysis

The tert-butoxycarbonyl group plays a significant role in the chemical reactions of the compound. It is used as a protecting group in the synthesis of amines and their derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by the tert-butoxycarbonyl group. This group has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .科学研究应用

合成和构件

化合物 (2S,3R)-1-[(叔丁氧羰基]-3-甲氧基吡咯烷-2-羧酸及其衍生物在手性纯化合物 (EPC) 的合成中至关重要。例如,Zimmermann 和 Seebach (1987) 阐明了通过衍生自 α-氨基酸和 β-羟基酸的环缩醛的溴化反应来制备新型亲电构件。这些产物用作丙酮酸和 3-氧代丁酸和 -戊酸的手性衍生物的中间体,突出了该化合物在生产 EPC 中的作用 [J. Zimmermann, D. Seebach, 1987]

晶体结构和立体选择性

晶体结构和计算分析的研究进一步有助于理解合成中的立体选择性,如 Jagtap 等人 (2016) 所示。他们探索了 2-芳基-噻唑烷-4-羧酸的合成,证明了取代基对反应时间和产率的影响。这项研究强调了 (2S,3R)-1-[(叔丁氧羰基]-3-甲氧基吡咯烷-2-羧酸衍生物在立体选择性合成中的重要性,对立体选择性的结构基础提供了更深入的见解 [R. M. Jagtap, M. Rizvi, Yuvraj B Dangat, S. Pardeshi, 2016]

神红素及其类似物的先驱

Wasserman 等人 (2004) 强调了 3-甲氧基-2-吡咯羧酸叔丁酯在与单线态氧反应中的应用,产生了神红素及其类似物的先驱。这证明了该化合物在合成具有潜在药物和材料科学应用的复杂有机分子中的效用 [H. Wasserman, Mingde Xia, Jianji Wang, A. K. Petersen, Michael R. Jorgensen, Patricia Power, J. Parr, 2004]

量子化学描述符和理论探索

此外,使用时变密度泛函理论 (DFT) 对实验光谱进行量子化学描述符和理论探索,提供了对衍生自 (2S,3R)-1-[(叔丁氧羰基]-3-甲氧基吡咯烷-2-羧酸的新合成化合物的电子结构和反应性参数的见解。这种理论方法有助于预测这些化合物在各种化学反应中的行为,有助于开发新的合成方法 [R. M. Jagtap, M. Rizvi, Yuvraj B Dangat, S. Pardeshi, 2016]

作用机制

未来方向

The future directions in the research and application of “(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid” could involve exploring more efficient and sustainable methods for the synthesis of compounds with a tert-butoxycarbonyl group . Additionally, the use of this group in the synthesis of a wider range of organic compounds could also be explored .

属性

IUPAC Name |

(2S,3R)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHHOIMTQSCHFE-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

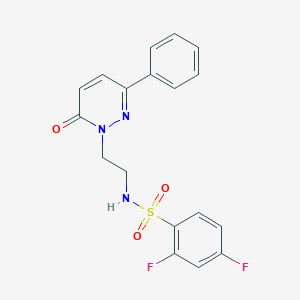

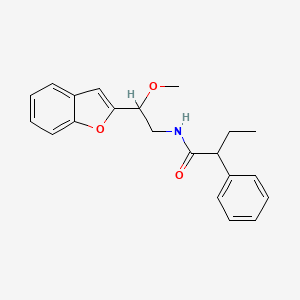

![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)

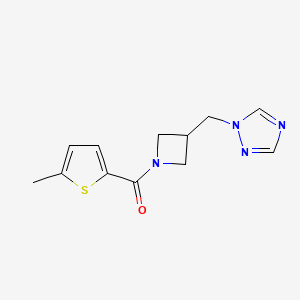

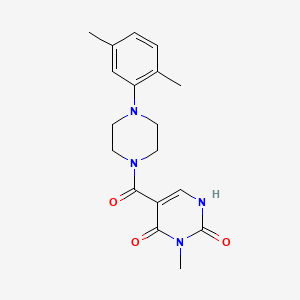

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B2981220.png)

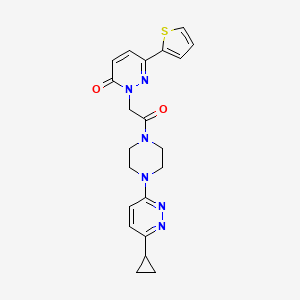

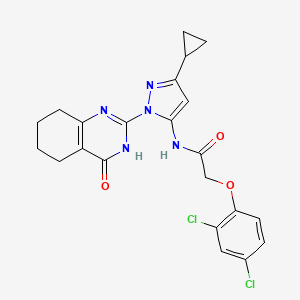

![N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2981228.png)

![2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2981230.png)